5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
3-(furan-2-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-20(17,18)16-13(14-8-5-9-19-14)10-12(15-16)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSYKXUWLAKRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring and a methylsulfonyl group, contributing to its unique properties and biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that various pyrazole compounds showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone . The presence of the methylsulfonyl group in our compound may enhance its anti-inflammatory potential.
2. Antimicrobial Activity
The compound has been tested for its antimicrobial properties against a range of bacterial strains. A series of pyrazole derivatives demonstrated promising activity against E. coli and Staphylococcus aureus, with some compounds showing significant inhibition rates . The structural modifications in pyrazoles are critical for enhancing their antibacterial efficacy.
3. Anticancer Potential
Some studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds similar to our target have been shown to inhibit cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
4. Analgesic Effects
Compounds within the pyrazole class have also been evaluated for analgesic effects. Certain derivatives exhibited pain relief comparable to conventional analgesics, suggesting that modifications in the structure can lead to enhanced pain management capabilities .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines in vitro. The results showed significant reductions in TNF-α and IL-6 levels, indicating strong anti-inflammatory potential.
- Antimicrobial Efficacy : A comparative study assessed various pyrazole compounds against standard antibiotics. The results indicated that some derivatives exhibited superior activity against resistant strains of bacteria .
- Cancer Cell Proliferation : In vitro assays on cancer cell lines demonstrated that certain pyrazole derivatives could effectively reduce cell viability through apoptosis pathways, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Position 1: Sulfonyl Group Variations
- Methylsulfonyl vs. Aryl Sulfonyl: The target compound’s methylsulfonyl group (CH₃SO₂) contrasts with aryl sulfonyl groups like 4-methylphenylsulfonyl in 1-(4-methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (). In CAS 511237-73-3 (), a structurally similar compound replaces the phenyl group at position 3 with a thienyl moiety, retaining the methylsulfonyl group. This substitution highlights the tolerance for heteroaromatic groups in modulating bioactivity .
Position 5: Furan vs. Other Substituents
- Furan vs. Halogenated Aryl Groups :
- Compounds like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole () exhibit reduced antibacterial activity compared to furan-containing analogs (e.g., 2b and 2d in ), suggesting electron-rich furan enhances interactions with bacterial targets .
- Anti-inflammatory SAR studies () indicate electron-donating groups (e.g., furan) improve activity, whereas electron-withdrawing groups (e.g., halogens) may reduce efficacy unless paired with complementary pharmacophores .
Antimicrobial Activity
- Furan-Pyrazole Derivatives :
- Compounds such as (5R)-5-(furan-2-yl)-1-phenyl-3-[2-(benzyloxy)phenyl]-4,5-dihydro-1H-pyrazole (2b) and its naphthalenylmethoxy analog (2d) demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to gentamicin and tetracycline (MIC values: 12.5–25 µg/mL) .
- Alkoxy and naphthalenylmethoxy substituents at position 3 enhance membrane penetration, as seen in .
Anti-Inflammatory Activity
- Substituted Phenyl Derivatives :
- 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (compound 7, ) exhibited an IC₅₀ of 419.05 µg/mL in protein denaturation assays, outperforming other derivatives due to the electron-donating aniline group .
- Halogenated analogs (e.g., 4-fluorophenyl) showed moderate activity, aligning with SAR trends () .
Anticancer Activity
- Furan-Phenyl Pyrazolines: In ovarian cancer cell lines (OVCA420 and SKOV3), derivatives like 2-N-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-2-yl)methanone (compound ①, ) showed significant growth inhibition (p < 0.05), attributed to the quinoline moiety enhancing DNA intercalation .
Physicochemical and Structural Properties
Melting Points and Crystallinity
- The methylsulfonyl derivative (target compound) is expected to have a higher melting point than non-sulfonyl analogs due to increased polarity. For example, compound 4a () with a 4-chlorophenyl group melts at 126–128°C, while sulfonyl-containing compounds often exceed 150°C .
Planarity and Intermolecular Interactions
Data Tables
Table 1: Bioactivity Comparison of Selected Pyrazoline Derivatives
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate in acetic acid under reflux. Key parameters include:
- Precursor selection : Use of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one derivatives for pyrazoline ring formation .
- Reagent optimization : Hydrazine hydrate molar ratios (1:1.2 chalcone:hydrazine) and reflux duration (5–8 hours) to maximize yield .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group incorporation .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Reflux Time | 6 hours | 75–85% |
| Solvent | Acetic Acid | 70–80% |
| Temperature | 80–100°C | - |
Q. Which spectroscopic techniques are critical for structural confirmation, and what are the diagnostic peaks?
- Methodology :
- NMR :
- ¹H NMR : δ 3.1–3.5 ppm (ABX system for dihydropyrazole C4-H and C5-H), δ 7.2–7.8 ppm (aromatic protons) .
- ¹³C NMR : δ 145–160 ppm (sulfonyl carbon), δ 110–120 ppm (furan carbons) .
- IR : Stretching bands at 1350–1380 cm⁻¹ (S=O), 1600–1650 cm⁻¹ (C=N) .
- HPLC : Purity >98% using C18 columns (methanol:water = 70:30) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodology :
- Anticancer Activity : MTT assay on bladder cancer cell lines (e.g., T24) with IC₅₀ calculations .
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ < 50 µM considered active) .
- Enzyme Inhibition : Carbonic anhydrase isoform assays (e.g., CAH1_HUMAN) via spectrophotometric monitoring .
Advanced Questions
Q. How can hydrogen-bonding ambiguities in X-ray crystallography data be resolved for this compound?
- Methodology :
- Software Tools : SHELXL for refinement and Mercury for visualization of intermolecular interactions .
- Graph Set Analysis : Assign patterns (e.g., R₂²(8) for dimeric hydrogen bonds) using Etter’s rules .
- Thermal Motion Analysis : ADPs (Anisotropic Displacement Parameters) to distinguish static disorder from dynamic motion .
Q. How to address contradictions in reported bioactivity across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Comparative Assay Design : Standardize cell lines (e.g., ATCC-certified T24) and positive controls (e.g., doxorubicin) .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
- Meta-Analysis : Cross-reference datasets with PubChem BioAssay (AID 743255) to identify outlier protocols .
Q. What computational strategies predict target binding modes and selectivity?
- Methodology :
- Molecular Docking : AutoDock Vina with PDB structures (e.g., 5L6E for carbonic anhydrase) and flexible side-chain sampling .
- QSAR Modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
Q. How to evaluate compound stability under thermal/photo stress for long-term storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
